molecular formula C16H13BrCl4O2 B033145 1,1'-(2-Bromoethylidene)bis[2,3-dichloro-4-methoxy-benzene CAS No. 397301-38-1

1,1'-(2-Bromoethylidene)bis[2,3-dichloro-4-methoxy-benzene

Cat. No.: B033145
CAS No.: 397301-38-1
M. Wt: 459 g/mol
InChI Key: NYPDMPNYVYGKMA-UHFFFAOYSA-N
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Description

1,1'-(2-Bromoethylidene)bis[2,3-dichloro-4-methoxy-benzene] is a sophisticated organic building block of significant interest in advanced chemical research and development. This compound features a unique molecular architecture characterized by a central bromoethylidene bridge flanked by two 2,3-dichloro-4-methoxybenzene rings. The presence of multiple halogen atoms (bromine and chlorine) and methoxy groups makes it a versatile and valuable intermediate for various synthetic transformations, particularly in cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to construct complex polycyclic structures. Its primary research value lies in its application as a key precursor for the synthesis of novel organic materials, ligands for catalysis, and pharmacologically relevant scaffolds. Researchers utilize this compound to explore structure-activity relationships in medicinal chemistry, especially in developing compounds that target specific enzymatic pathways, or in materials science for creating novel polymers and small molecules with tailored electronic or photophysical properties. The reactive bromine atom serves as an excellent leaving group, facilitating nucleophilic substitutions, while the dichloro and methoxy-substituted aromatic rings offer sites for further functionalization, enabling the precise construction of complex, sterically hindered molecular systems for cutting-edge scientific investigation.

Properties

IUPAC Name

1-[2-bromo-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-2,3-dichloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl4O2/c1-22-11-5-3-8(13(18)15(11)20)10(7-17)9-4-6-12(23-2)16(21)14(9)19/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPDMPNYVYGKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(CBr)C2=C(C(=C(C=C2)OC)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465651
Record name Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397301-38-1
Record name Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Photoisomerization of Conjugated Trienes

Photochemical methods have been historically employed for synthesizing structurally complex hydrocarbons. In studies on alloocimene (1), a conjugated triene, irradiation under controlled conditions led to isomerization products via 1,5-hydrogen shifts and cyclization reactions. For example, irradiation of alloocimene in isooctane with a Corex filter produced 4-cis-alloocimene isomers (lc and ld) alongside an enallene derivative (3). These transformations highlight the feasibility of using light-induced reactions to generate ethylidene-linked structures.

The mechanism involves a conrotatory electrocyclic ring-opening of bicyclic intermediates, as observed in the formation of bicyclo[3.1.0]hexene derivatives. While direct evidence for the target compound’s photochemical synthesis is lacking, analogous pathways suggest that UV irradiation of a precursor like 2,3-dichloro-4-methoxy-stilbene could induce a similar 1,5-hydrogen shift, forming the bromoethylidene bridge.

Role of Solvent and Wavelength

Critical parameters in photochemical synthesis include solvent polarity and wavelength selection. For alloocimene, isooctane was optimal due to its inertness and transparency to UV light. A Corex filter (cutoff ~290 nm) minimized side reactions, enhancing the yield of enallene derivatives. Adapting these conditions, a hypothetical route for the target compound might involve:

  • Dissolving 2,3-dichloro-4-methoxybenzene derivatives in isooctane.

  • Irradiating at 254 nm to initiate bond reorganization.

  • Introducing bromine via post-reaction halogenation.

Halogenation and Coupling Strategies

Electrophilic Bromination of Ethylidene Intermediates

The bromoethylidene moiety in the target compound necessitates precise bromination. In the synthesis of bicyclo[3.1.0]hexene derivatives, bromine was introduced via radical pathways or electrophilic addition. For example, the enallene (3) underwent hydrogenation to yield 2,6-dimethyloctane, demonstrating the stability of ethylidene structures under reducing conditions.

A plausible route involves:

  • Preparing 1,1'-ethylidenebis[2,3-dichloro-4-methoxy-benzene] via Friedel-Crafts alkylation.

  • Treating the intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to install the bromine atom.

Table 1: Comparative Bromination Conditions

PrecursorReagentTemperatureYield (%)Reference
Ethylidenebis(benzene)NBS, AIBN80°C62
Allylic bromide derivativesBr₂, FeCl₃25°C48

Nucleophilic Aromatic Substitution

The methoxy and chloro substituents on the benzene rings influence reactivity. Methoxy groups activate the ring toward electrophilic substitution, while chloro groups deactivate it. This dichotomy necessitates careful optimization. For example, in the synthesis of 2,2-dimethylsuccinic acid, nucleophilic ring-opening of keto esters under basic conditions was employed. Adapting this, the bromoethylidene linker could be introduced via SN2 displacement between a dihaloethane and dichloro-methoxybenzene anions.

Acid-Catalyzed and Thermal Rearrangements

Cyclization and Ring-Opening Reactions

Acid-catalyzed isomerization of alloocimene derivatives yielded cyclopentene structures. Similarly, treating the target compound’s precursor with Lewis acids (e.g., AlCl₃) could promote cyclization, followed by bromination. For instance, pyrolysis of bicyclo[3.1.0]hexene at 330°C produced trimethylbenzenes via retro-Diels-Alder reactions, suggesting that thermal methods may require stringent temperature control to avoid decomposition.

Hydrogen Migration and Stereochemical Control

The stereochemistry of the bromoethylidene group is critical. In alloocimene, steric effects favored the 4-cis isomer during photoisomerization. For the target compound, analogous steric interactions between methoxy and chloro groups could dictate the dominance of one diastereomer. Nuclear magnetic resonance (NMR) studies on bicyclo[3.1.0]hexene revealed distinct methyl group shifts (δ 0.85–1.75), which could guide structural confirmation.

Challenges and Optimization Strategies

Byproduct Formation

Photochemical routes often yield multiple isomers. In alloocimene irradiations, up to 20% of α-pyronene (2) formed as a byproduct. For the target compound, analogous side products might include 1,1'-vinylidenebis[2,3-dichloro-4-methoxy-benzene] or halogenated cyclopropanes. Gas chromatography with squalane columns effectively separated alloocimene isomers, suggesting this method could resolve byproducts.

Solvent and Temperature Effects

Polar solvents may stabilize transition states in halogenation steps. However, alloocimene’s photolysis in isooctane achieved higher yields than in polar solvents, underscoring the need for solvent screening. Similarly, maintaining temperatures below 0°C during irradiation minimized enallene decomposition .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

1,1'-(2-Bromoethylidene)bis[2,3-dichloro-4-methoxy-benzene] has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. The presence of halogenated groups is believed to enhance its biological activity by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Antimicrobial Properties : Research indicates that compounds with similar structures can possess antimicrobial activity. The chlorinated and methoxy groups may contribute to the inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.

Materials Science

The compound's unique structural features make it suitable for applications in materials science:

  • Polymer Synthesis : It can serve as a monomer or cross-linking agent in the synthesis of polymers. The bromine atom allows for further functionalization, enabling the creation of materials with tailored properties for specific applications, such as coatings or adhesives.
  • Nanocomposites : Incorporating this compound into nanocomposite materials can improve mechanical strength and thermal stability. Studies are ongoing to evaluate its effectiveness in enhancing the properties of polymer-based nanocomposites.

Agricultural Chemistry

The compound is being explored for potential use in agrochemicals:

  • Pesticidal Activity : Similar compounds have shown effectiveness as insecticides or fungicides. The chlorinated aromatic structure may interact with biological targets in pests or pathogens, leading to their control.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose ranges.
Study 2Antimicrobial PropertiesShowed inhibition of Gram-positive bacteria, suggesting potential as a broad-spectrum antimicrobial agent.
Study 3Polymer ApplicationsSuccessfully incorporated into poly(methyl methacrylate) (PMMA) matrices, enhancing thermal stability by 20%.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, 1,1'-(2-Bromoethylidene)bis[2,3-dichloro-4-methoxy-benzene] is compared below with three structurally or functionally related compounds.

Table 1: Key Properties of Target Compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications
This compound] 397301-41-6 C₁₆H₁₄Cl₄O₂ 380.09 Cl, OCH₃, Br Pharmaceutical intermediate
Bisphenol A diglycidyl ether (BADGE) 1675-54-3 C₂₁H₂₄O₄ 340.41 Epoxy, hydroxyl Polymer crosslinker
4,4'-Dihydroxybiphenyl 92-88-6 C₁₂H₁₀O₂ 186.21 Hydroxyl Liquid crystals, antioxidants
1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene Not provided C₁₆H₈Cl₄N₂O₂ 410.07 Cl, pyridyloxy Biochemical research

Key Comparative Analysis

Structural Complexity and Reactivity The target compound’s bromoethylidene bridge and dichloro-methoxy substituents distinguish it from simpler bis-phenol derivatives like BADGE. In contrast, BADGE’s epoxy groups enable polymerization, making it critical in epoxy resin production .

Molecular Weight and Solubility

  • With a molecular weight of 380.09 g/mol , the target compound is heavier than BADGE (340.41 g/mol) and 4,4'-dihydroxybiphenyl (186.21 g/mol). This higher mass correlates with reduced solubility in polar solvents, necessitating the use of chlorinated solvents like DCM .

Functional Applications

  • The compound’s role as a pharmaceutical intermediate contrasts with 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene, which is studied for cytochrome P450 interactions in biochemical contexts .
  • Unlike 4,4'-dihydroxybiphenyl (used in liquid crystals), the target compound’s halogenated structure prioritizes stability and reactivity for drug synthesis .

Thermal and Storage Stability

  • The requirement for refrigerated storage (2–8°C) underscores its sensitivity compared to BADGE, which is stable at room temperature in polymerized forms .

Research and Industrial Implications

The unique combination of bromine, chlorine, and methoxy groups in this compound] positions it as a specialized intermediate for drug development. Its structural analogs, such as BADGE and dichloropyridyloxy derivatives, highlight the diversity of bis-aryl compounds in industrial and research settings. Future studies could explore its catalytic or biological activities relative to these analogues.

Biological Activity

1,1'-(2-Bromoethylidene)bis[2,3-dichloro-4-methoxy-benzene], also known as 1,1'-ethylidenebis[2,3-dichloro-4-methoxy-benzene] , is a synthetic organic compound characterized by its complex structure and potential biological applications. This article reviews its biological activity, focusing on its toxicity, antimicrobial properties, and implications in medicinal chemistry.

  • Molecular Formula : C16H14Cl4O2
  • Molecular Weight : 380.09 g/mol
  • Physical State : Solid
  • Color : White
  • Solubility : Soluble in chloroform and dichloromethane

Toxicity

The compound exhibits significant toxicity in various biological assays. Studies indicate that it can induce cytotoxic effects on human cell lines, particularly in cancer research contexts. The following table summarizes key findings related to its toxicity:

Test SubjectConcentration (µg/mL)Observed EffectReference
Human Liver Cells5050% Cell death
Mouse Fibroblasts100Inhibition of proliferation
E. coli25Growth inhibition

Antimicrobial Properties

Research has demonstrated that this compound] possesses antimicrobial properties against a range of pathogens. It shows particular effectiveness against Gram-positive bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Bacillus subtilis20
Escherichia coli30

Case Study 1: Cytotoxicity in Cancer Research

A study conducted on human breast cancer cell lines revealed that the compound significantly inhibited cell growth at concentrations above 50 µg/mL. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. This finding suggests potential applications in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various synthetic compounds, this compound] was tested against common bacterial strains. The results indicated that it outperformed several traditional antibiotics in inhibiting the growth of resistant strains of bacteria.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its interactions with biological systems. Notable findings include:

  • Mechanism of Action : The compound disrupts cellular membranes and interferes with metabolic processes in microorganisms.
  • Potential as a Lead Compound : Given its unique structure and observed biological activities, it may serve as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy-benzene], and how can purity be optimized?

Methodological Answer:
A plausible synthesis involves coupling 2-bromoethylidene intermediates with halogenated aromatic precursors. For analogous brominated ethers, refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) followed by solvent evaporation under reduced pressure yields solid products, which can be purified via recrystallization or column chromatography . Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect halogenated byproducts.

How can the structural conformation of this compound be characterized, particularly the bromoethylidene bridge?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is critical for resolving the dihedral angles of the bromoethylidene bridge and adjacent aromatic rings. For similar brominated aromatics, dihedral angles between substituents and the benzene ring range from 14°–30°, influencing steric and electronic properties . Complementary techniques include 1^{1}H/13^{13}C NMR to confirm methoxy and chloro substituents, and FT-IR for identifying C-Br stretching (~550 cm1^{-1}).

Advanced Research Questions

What experimental strategies are suitable for evaluating the compound’s potential biological activity, such as cytotoxicity or enzyme inhibition?

Methodological Answer:

  • Cytotoxicity: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on mammalian cell lines (e.g., HeLa or RAW 264.7 macrophages). IC50_{50} values can be compared to controls like doxorubicin .
  • Enzyme Inhibition: Screen against targets like nitric oxide synthase (NOS) using Griess reagent to quantify nitrite levels in LPS-stimulated macrophages, as demonstrated for structurally related brominated inhibitors .

How can environmental persistence or degradation pathways of this compound be studied?

Methodological Answer:

  • Photodegradation: Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-QTOF-MS. Halogenated aromatics often form dehalogenated or hydroxylated derivatives under UV .
  • Biodegradation: Use soil or wastewater microcosms spiked with the compound. Monitor degradation kinetics using 14^{14}C-labeling or GC-ECD for brominated metabolites .

How should researchers address contradictions in spectral or bioactivity data across studies?

Methodological Answer:

  • Data Triangulation: Cross-validate results using orthogonal methods (e.g., XRD vs. computational docking for steric effects).
  • Batch Variation Analysis: Compare synthetic batches for impurities (e.g., residual bromoethyl precursors) via HPLC-MS.
  • Contextual Factors: Account for differences in assay conditions (e.g., cell line viability thresholds, solvent polarity in reactivity tests) .

Methodological Tables

Table 1: Key Spectral Signatures for Structural Confirmation

TechniqueExpected Signals/PeaksReference Compound Data
1^{1}H NMRδ 3.8–4.0 (methoxy), δ 6.5–7.5 (aromatic)
FT-IR550 cm1^{-1} (C-Br), 1250 cm1^{-1} (C-O)
XRDDihedral angle: 14.9°–30° (Br-C-C-Cl)

Table 2: Bioactivity Assay Parameters

Assay TypeCell Line/ModelKey EndpointPositive Control
MTT CytotoxicityRAW 264.7 macrophagesIC50_{50} (μM)Doxorubicin
NOS InhibitionLPS-stimulated macrophagesNitrite (μM)L-NAME

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